4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a benzyloxy group at the 4-position and an iodine atom at the 3-position
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a similar pyrrole ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that it undergoes hydrogenation over palladium to afford pyridine . This process involves the donation of electrons to form a new bond, which is a key step in many chemical reactions .
Biochemical Pathways
It is known to participate in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These compounds are often involved in various biochemical pathways and have diverse biological activities.
Pharmacokinetics
Its molecular weight of 20122 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its potential biological activities, it may have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions involving pyridine and pyrrole derivatives.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, often using benzyl alcohol and a suitable leaving group on the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl group.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides, nitriles.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl derivatives.
Cross-Coupling: Various biaryl compounds.
Scientific Research Applications
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: Explored for its potential use in the development of organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)pyridine: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the benzyloxy group, which may reduce its binding affinity in biological systems.
4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the benzyloxy and iodine substituents, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-iodo-4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O/c15-11-8-17-14-13(11)12(6-7-16-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJCZFWKMPSCSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=CNC3=NC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744806 |
Source
|
Record name | 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-65-6 |
Source
|
Record name | 3-Iodo-4-(phenylmethoxy)-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Benzyloxy)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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